An In-depth Technical Guide on the Physicochemical Properties of 1-Iodo-3-(pentafluorosulfanyl)benzene
An In-depth Technical Guide on the Physicochemical Properties of 1-Iodo-3-(pentafluorosulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Iodo-3-(pentafluorosulfanyl)benzene, a compound of increasing interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, outlines relevant experimental protocols, and presents logical workflows for its application in synthetic chemistry.
Core Physicochemical Properties
1-Iodo-3-(pentafluorosulfanyl)benzene is a halogenated aromatic compound featuring a highly electronegative pentafluorosulfanyl (SF₅) group. This group imparts unique properties, including high thermal and chemical stability, strong electron-withdrawing effects, and significant lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2]
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are yet to be reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₅IS | [1] |
| Molecular Weight | 330.06 g/mol | [1] |
| CAS Number | 286947-67-9 | [1] |
| Appearance | Clear, colorless to red/green liquid | [3] |
| Boiling Point | 57 °C at 0.5 mmHg | [3] |
| Density | 2.06 g/cm³ | [3] |
| Refractive Index | 1.5170 to 1.5210 | [3] |
| Melting Point | Not reported | |
| Solubility | Not explicitly reported; expected to be soluble in common organic solvents. | |
| pKa | Not reported |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-Iodo-3-(pentafluorosulfanyl)benzene are not extensively detailed in publicly available literature. However, general synthetic strategies for arylsulfur pentafluorides and their subsequent functionalization are well-established.
General Synthesis of Arylsulfur Pentafluorides
The synthesis of arylsulfur pentafluorides often involves the direct fluorination of diaryl disulfides or aryl thiols. A groundbreaking method for the production of these compounds is the Umemoto method.[1]
A general workflow for the synthesis of a substituted iodo-(pentafluorosulfanyl)benzene is depicted below. This typically involves the introduction of the pentafluorosulfanyl group onto an aromatic ring, followed by iodination.
Caption: General synthetic workflow for 1-Iodo-3-(pentafluorosulfanyl)benzene.
Characterization Techniques
Standard analytical techniques are employed to characterize 1-Iodo-3-(pentafluorosulfanyl)benzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons on the aromatic ring.
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¹³C NMR: To identify the carbon skeleton of the molecule.
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¹⁹F NMR: Crucial for confirming the presence and integrity of the SF₅ group, which exhibits a characteristic satellite pattern.
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Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern of the molecule, aiding in structural elucidation.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification in reaction mixtures or biological matrices.
Applications in Synthetic Chemistry
The presence of an iodine atom makes 1-Iodo-3-(pentafluorosulfanyl)benzene an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Below is a logical workflow for a typical Suzuki cross-coupling reaction utilizing 1-Iodo-3-(pentafluorosulfanyl)benzene as a building block.
Caption: Workflow for a Suzuki cross-coupling reaction.
This type of reaction allows for the introduction of various aryl or heteroaryl groups at the 1-position of the benzene ring, providing access to a diverse range of novel compounds with potential applications in drug discovery and materials science. The unique electronic properties of the pentafluorosulfanyl group can significantly influence the reactivity and properties of the resulting coupled products.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-Iodo-3-(pentafluorosulfanyl)benzene. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[4][5]
Conclusion
1-Iodo-3-(pentafluorosulfanyl)benzene is a valuable and versatile building block in modern chemistry. Its distinct physicochemical properties, driven by the pentafluorosulfanyl group, offer exciting opportunities for the development of new molecules with tailored functionalities. While some experimental data remains to be fully characterized, the established reactivity of this compound in cross-coupling reactions underscores its potential for the synthesis of complex molecular targets in the fields of drug development and materials science. Further research into the specific biological activities and material properties of derivatives of 1-Iodo-3-(pentafluorosulfanyl)benzene is warranted.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chiralen.com [chiralen.com]
- 5. 1-IODO-3-(PENTAFLUOROSULFANYL)BENZENE CAS#: 286947-67-9 [amp.chemicalbook.com]
